1,4-二甲氧基-2,5-二硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

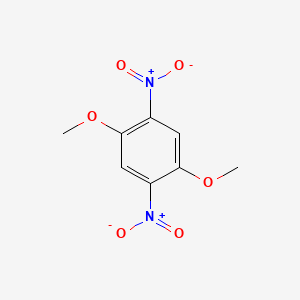

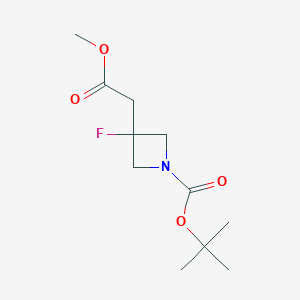

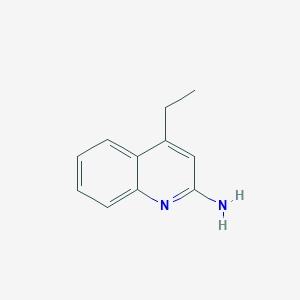

1,4-Dimethoxy-2,5-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It has a molecular weight of 228.16 g/mol and an exact mass of 228.038236 g/mol .

Synthesis Analysis

The synthesis of 1,4-Dimethoxy-2,5-dinitrobenzene involves the nitration of 1,4-dimethoxybenzene . The non-purified mixture of dinitro isomers obtained from this process was heated in piperidine, leading to the isolation of a novel but minor adduct, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, in 15% yield . When using purified 1,4-dimethoxy-2,5-dinitrobenzene with piperidine and pyrrolidine, the yields of nucleophilic aromatic substitution adducts are high, giving 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine in 76% and 82% yield, respectively .Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2,5-dinitrobenzene can be analyzed using various spectroscopic techniques. It has been reported that this compound has spectra including 1 NMR, 1 FTIR, and 1 UV-Vis .Chemical Reactions Analysis

The chemical reactions involving 1,4-Dimethoxy-2,5-dinitrobenzene primarily include nucleophilic aromatic substitution reactions . The reaction with piperidine and pyrrolidine leads to the formation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine .科学研究应用

1. 席夫碱大环先驱

1,4-二甲氧基-2,5-二硝基苯衍生物在合成席夫碱大环和其他各种分子中具有重要意义。它们的区域选择性二硝化的 DFT 分析表明,单电子转移 (SET) 过程是反应机理的一部分 (Shopsowitz、Lelj 和 MacLachlan,2011)。

2. 医药中间体分子的合成

该化合物用于合成医药中间体分子,如 2,5-二甲氧基-4-乙硫基-苯乙胺,这是治疗精神病和精神分裂症精神病的重要成分 (Z. Zhimin,2003)。

3. 咪唑并苯并(氢)醌的构建模块

在钯催化下氢化 1,4-二甲氧基苯的二硝基衍生物,会生成化合物,如 3,6-二甲氧基苯-1,2-二胺,这是制备咪唑并苯并(氢)醌的关键构建模块 (Besset 和 Morin,2009)。

4. 电化学研究

1,4-二甲氧基-2,5-二硝基苯及其自由基阴离子的电化学行为已得到广泛研究,提供了对电荷定位和混合价态物种特性的见解 (Telo、Jalilov 和 Nelsen,2011)。

5. 氧化为苯醌

稠合的 1,4-二甲氧基苯,包括 1,4-二甲氧基-2,5-二硝基苯,可以氧化为苯醌,证明了溴化和氧化脱甲基之间的受控反应 (Kim、Choi、Lee 和 Chi,2001)。

6. 非水氧化还原液流电池的正极材料

1,4-二甲氧基苯衍生物在非水氧化还原液流电池中用作正极,具有较高的开路电位和优异的电化学可逆性。使用这些衍生物开发了具有改进的稳定性和溶解性的新型正极分子 (Zhang 等人,2017)。

7. 溴化和转化为硫官能化苯醌

1,4-二甲氧基-2,5-二硝基苯的溴化导致合成含硫醌衍生物,这在各种化学合成中很重要 (Aitken、Jethwa、Richardson 和 Slawin,2016)。

作用机制

Target of Action

The primary target of 1,4-Dimethoxy-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1,4-Dimethoxy-2,5-dinitrobenzene undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the pathway of electrophilic aromatic substitution . The electrophilic aromatic substitution reaction is a two-step mechanism. The first step involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .

Result of Action

The result of the action of 1,4-Dimethoxy-2,5-dinitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .

Action Environment

The action of 1,4-Dimethoxy-2,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals or substances could potentially affect the compound’s action, efficacy, and stability. Additionally, factors such as temperature and pH could also play a role in the compound’s reactivity and stability .

属性

IUPAC Name |

1,4-dimethoxy-2,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJRSHHELGUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)